Divergent Target Engagement: Sub-nanomolar Amyloid Beta Binding vs. Hec1/Nek2 Inhibition
The 2-methoxy substitution on the benzamide ring fundamentally redirects the compound's primary target from the mitotic checkpoint kinase Hec1 to amyloid beta aggregates. The target compound exhibits a potent binding affinity (Ki) of 4.31 nM for amyloid beta (1-40) in a radioligand competition assay [1]. In contrast, the unsubstituted benzamide analog INH1 (CAS 313553-47-8) shows no reported affinity for amyloid beta at comparable concentrations, with its primary activity defined as Hec1 inhibition (GI50 = 10-20 µM in breast cancer cell lines) . This represents a profound functional divergence driven by a single methoxy group.
| Evidence Dimension | Binding Affinity for Amyloid Beta (1-40) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, CAS 313553-47-8): No significant binding reported; primary Hec1 inhibition GI50 = 10-20 µM |
| Quantified Difference | Target compound shows high-affinity amyloid beta binding; INH1 shows no such activity. The functional mechanism is completely switched. |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40) (unknown origin). |
Why This Matters
Procuring the wrong analog would completely invalidate experiments designed to study amyloid-related pathways, as the Hec1/Nek2 pathway is mechanistically unrelated.
- [1] BindingDB Entry BDBM50276883. Ki: 4.31 nM. CHEMBL4175800. View Source
